molecular formula C10H20F2N2 B13186506 3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13186506
M. Wt: 206.28 g/mol
InChI Key: UNTHDXOZIILFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a difluoropropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethyl-1,5-diaminopentane.

    Introduction of the Difluoropropanamine Moiety: The difluoropropanamine group is introduced via a nucleophilic substitution reaction using a suitable difluorinated precursor, such as 2,2-difluoropropan-1-amine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(2,5-Dimethylpiperidin-1-yl)ethane]sulfonyl}benzonitrile
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is unique due to its specific structural features, such as the presence of both a piperidine ring and a difluoropropanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H20F2N2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(2,5-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H20F2N2/c1-8-3-4-9(2)14(5-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3

InChI Key

UNTHDXOZIILFOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)CC(CN)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.